molecular formula C12H15NO2 B6226215 methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 1823899-17-7

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B6226215
CAS No.: 1823899-17-7
M. Wt: 205.25 g/mol
InChI Key: YXWYKAYGBSMNOS-UHFFFAOYSA-N
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Description

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5) . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing catalysts and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1823899-17-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 6-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-6-9-4-3-5-13-11(9)10(7-8)12(14)15-2/h6-7,13H,3-5H2,1-2H3

InChI Key

YXWYKAYGBSMNOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)OC)NCCC2

Purity

95

Origin of Product

United States

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